

Menaquinone-9-d7: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: Menaquinone-9-d7

Cat. No.: B12058769

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **Menaquinone-9-d7** (MK-9-d7). Given the limited availability of data specific to the deuterated form, this document primarily relies on the well-established data for the non-deuterated Menaquinone-9 (MK-9), with the reasonable scientific assumption that the deuteration at a non-labile position will have a negligible impact on its chemical properties and stability. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Core Chemical Properties

Menaquinone-9-d7 is a deuterated analog of Menaquinone-9, a member of the Vitamin K2 family. Vitamin K2 homologues are characterized by a 2-methyl-1,4-naphthoquinone ring and a polyisoprenoid side chain of varying length. In the case of MK-9, this side chain consists of nine isoprenoid units. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium. Such isotopic labeling is often utilized in metabolic studies, as a tracer, or as an internal standard for quantitative analysis by mass spectrometry.^[1]

Quantitative Data Summary

The following table summarizes the key chemical properties of Menaquinone-9. The molecular weight for **Menaquinone-9-d7** has been adjusted to account for the seven deuterium atoms.

Property	Value	Source
Molecular Formula	C ₅₆ H ₇₃ D ₇ O ₂	Assumed from MK-9
Molecular Weight	792.3 g/mol	Calculated from MK-9
CAS Number	523-39-7 (for MK-9)	[2][3][4]
Appearance	Crystalline solid	
Solubility	Soluble in Chloroform (100 mg/ml)	[5]
UV Absorption Maxima (λmax)	249, 270, 315 nm	[6][5]
Purity	≥98% (typical for MK-9)	[4]

Stability Profile

Menaquinones, including MK-9, are known to be sensitive to certain environmental factors. Understanding the stability of **Menaquinone-9-d7** is critical for its proper handling, storage, and application in experimental settings.

Key Stability Considerations:

- **Light Sensitivity:** Menaquinones are susceptible to degradation upon exposure to light, particularly UV radiation.[6][5] It is crucial to store **Menaquinone-9-d7** in light-protected containers.
- **Alkaline Sensitivity:** The stability of menaquinones is compromised in alkaline conditions.[7] Contact with strong bases should be avoided.
- **Thermal Stability:** While generally considered thermostable, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
- **Oxidation:** As with other quinones, menaquinones can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Storage Recommendations:

For optimal stability, **Menaquinone-9-d7** should be stored at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere.^[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of menaquinones, which can be adapted for **Menaquinone-9-d7**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of menaquinone samples.

Objective: To separate and quantify **Menaquinone-9-d7** and potential impurities.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

- Methanol (HPLC grade)
- Ethanol (HPLC grade)
- Isopropanol (HPLC grade)
- n-Hexane (HPLC grade)
- Water (HPLC grade)
- **Menaquinone-9-d7** standard of known purity.

Procedure:

- **Standard Preparation:** Prepare a stock solution of **Menaquinone-9-d7** standard in a suitable solvent (e.g., chloroform or a mixture of isopropanol and n-hexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Accurately weigh and dissolve the **Menaquinone-9-d7** sample in the same solvent used for the standard to achieve a concentration within the calibration range.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A common mobile phase for menaquinone analysis is a mixture of methanol and ethanol (e.g., 95:5 v/v) or isopropanol and n-hexane (e.g., 2:1 v/v).^[4] The exact composition may require optimization.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 25°C.
 - **Detection Wavelength:** 248 nm or 270 nm.^[4]
 - **Injection Volume:** 20 µL.
- **Analysis:** Inject the prepared standards and sample solutions into the HPLC system.
- **Data Analysis:** Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of **Menaquinone-9-d7** in the sample by comparing its peak area to the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation study to investigate the stability of **Menaquinone-9-d7** under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of **Menaquinone-9-d7**.

Methodology:

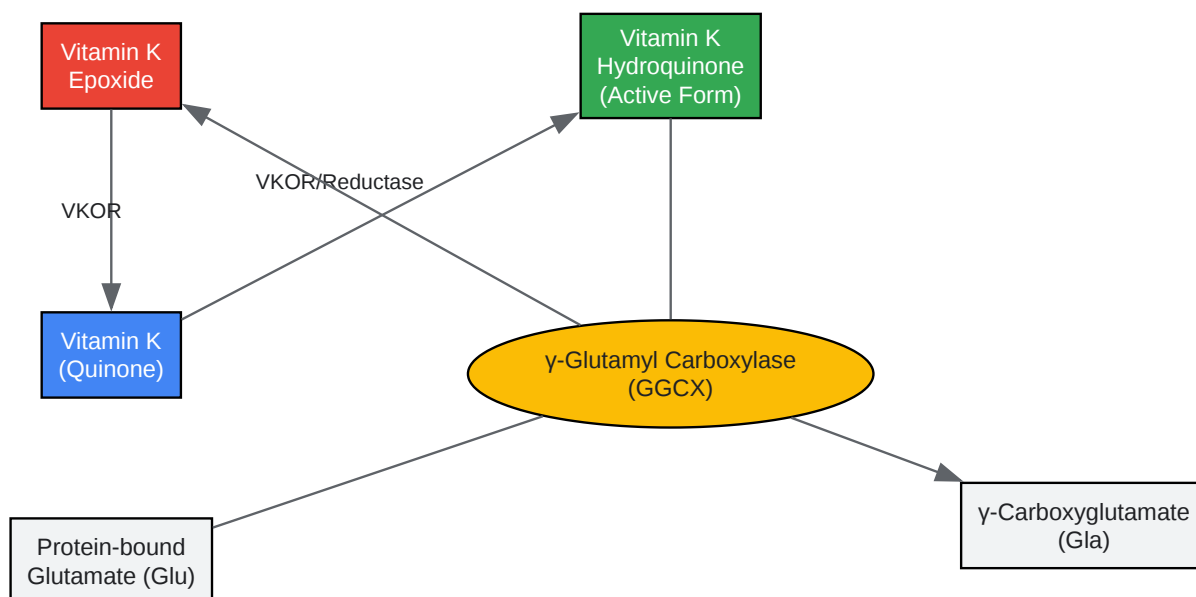
- **Sample Preparation:** Prepare a stock solution of **Menaquinone-9-d7** in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.[8]
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Treat the sample solution with 0.1 M hydrochloric acid at 60°C for 24 hours.
 - **Alkaline Hydrolysis:** Treat the sample solution with 0.1 M sodium hydroxide at 60°C for 24 hours.
 - **Oxidative Degradation:** Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
 - **Thermal Degradation:** Expose the solid sample to 80°C for 48 hours.
 - **Photolytic Degradation:** Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
- **Sample Analysis:** Analyze the stressed samples using the developed HPLC method (as described in Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control sample.
- **Data Interpretation:** Identify any new peaks that appear in the chromatograms of the stressed samples as potential degradation products. The decrease in the peak area of the parent compound indicates the extent of degradation.

Signaling Pathway and Biological Role

Menaquinone-9, and by extension **Menaquinone-9-d7**, plays a crucial role as a form of Vitamin K2. The primary biological function of Vitamin K is to act as a cofactor for the enzyme γ -glutamyl carboxylase (GGCX).[1][3][9] This enzyme catalyzes the post-translational carboxylation of glutamate residues (Glu) to γ -carboxyglutamate residues (Gla) in a number of proteins, known as Vitamin K-dependent proteins (VKDPs).[3][9] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions.[3]

The Vitamin K cycle is a critical metabolic pathway that allows for the recycling of Vitamin K, ensuring a continuous supply of the active form for the carboxylation reaction.

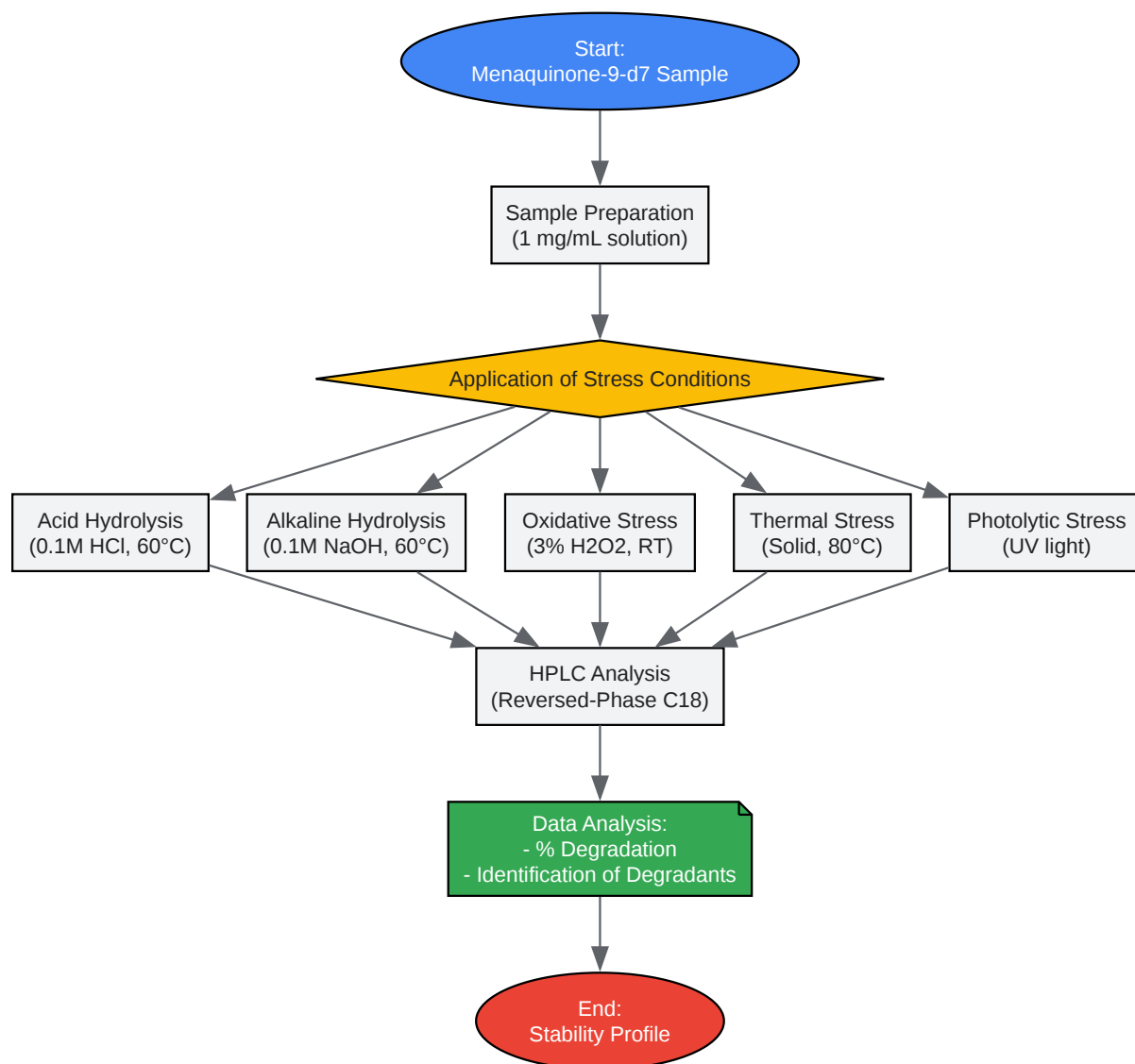
Vitamin K Cycle



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Caption: The Vitamin K cycle and its role in the γ-carboxylation of proteins.

Experimental Workflow for Stability Testing



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Caption: Workflow for conducting forced degradation studies on **Menaquinone-9-d7**.

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